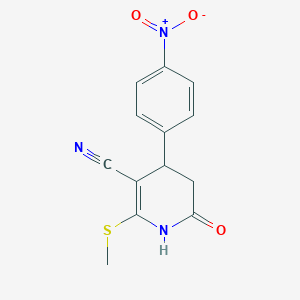
2,2'-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) is a complex organic compound that features a pyridine core linked to two naphthalene moieties through isoindoline-5-carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) typically involves a multi-step process. One common method includes the palladium-catalyzed Suzuki coupling reaction. This reaction involves the coupling of naphthalen-2-yl-2-boronic acid with 2,5-dibromopyridine . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler analog with two pyridine rings.
1,10-Phenanthroline: Another nitrogen-containing heterocycle with similar coordination properties.
Naphthalene-2-boronic acid: A precursor used in the synthesis of the target compound.
Uniqueness
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) is unique due to its combination of a pyridine core with naphthalene moieties, providing a rigid and planar structure that is beneficial for applications in materials science and catalysis. Its ability to form stable complexes with metal ions also sets it apart from simpler analogs.
特性
分子式 |
C43H25N5O6 |
|---|---|
分子量 |
707.7 g/mol |
IUPAC名 |
N-naphthalen-2-yl-2-[6-[5-(naphthalen-2-ylcarbamoyl)-1,3-dioxoisoindol-2-yl]pyridin-2-yl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C43H25N5O6/c49-38(44-30-16-12-24-6-1-3-8-26(24)20-30)28-14-18-32-34(22-28)42(53)47(40(32)51)36-10-5-11-37(46-36)48-41(52)33-19-15-29(23-35(33)43(48)54)39(50)45-31-17-13-25-7-2-4-9-27(25)21-31/h1-23H,(H,44,49)(H,45,50) |
InChIキー |
CITOHDMZPPSWCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC(=CC=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC9=CC=CC=C9C=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11688199.png)
![3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11688206.png)

![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11688225.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11688232.png)

![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688244.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688246.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11688247.png)

![6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B11688259.png)
![3-[5-(2,6-Dichloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(1,5-dimethyl](/img/structure/B11688270.png)
